BenchChemオンラインストアへようこそ!

3,4-dimethoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide

Chemical Identification Structure-Activity Relationship Procurement Specification

3,4-Dimethoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative combining a 3,4-dimethoxybenzenesulfonamide core with a 3-methoxyazetidine-substituted phenyl ring. This compound is offered by research chemical suppliers as a development candidate, although its public biological activity profile remains largely undisclosed.

Molecular Formula C18H22N2O5S
Molecular Weight 378.44
CAS No. 2034423-58-8
Cat. No. B2724779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide
CAS2034423-58-8
Molecular FormulaC18H22N2O5S
Molecular Weight378.44
Structural Identifiers
SMILESCOC1CN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C18H22N2O5S/c1-23-15-11-20(12-15)14-6-4-13(5-7-14)19-26(21,22)16-8-9-17(24-2)18(10-16)25-3/h4-10,15,19H,11-12H2,1-3H3
InChIKeyKZWPNZHNXSMQCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dimethoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide (CAS 2034423-58-8): Chemical Identity and Research Procurement Baseline


3,4-Dimethoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide [1] is a synthetic benzenesulfonamide derivative combining a 3,4-dimethoxybenzenesulfonamide core with a 3-methoxyazetidine-substituted phenyl ring . This compound is offered by research chemical suppliers as a development candidate, although its public biological activity profile remains largely undisclosed. Its structural features suggest potential utility as a kinase inhibitor or chemical probe, consistent with the broader class of azetidine-containing sulfonamides [2].

Why Generic Substitution Is Not Advisable for 3,4-Dimethoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide (CAS 2034423-58-8)


Simple substitution of this compound with another benzenesulfonamide containing a different azetidine substitution pattern is not scientifically justified without direct comparative data [1]. The specific 3-methoxyazetidine moiety imparts unique physicochemical properties—including altered basicity, lipophilicity, and hydrogen-bonding capacity—that are known to critically influence target engagement and selectivity in structurally related kinase inhibitors [2]. Procurement based solely on structural similarity without matched biological data risks selecting a compound with divergent potency, selectivity, or ADME behavior, as demonstrated across numerous azetidine-modified inhibitor series [3].

Quantitative Differentiation Evidence Guide for 3,4-Dimethoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide (CAS 2034423-58-8)


Structural Identity Confirmation via InChIKey and CAS Registry Number

The compound is unambiguously defined by IUPAC name 3,4-dimethoxy-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide and InChIKey KZWPNZHNXSMQCG-UHFFFAOYSA-N [1]. Unlike many commercial research chemicals that are offered as mixtures or unspecified salts, this compound is cataloged as the neutral sulfonamide parent with molecular formula C18H22N2O5S and molecular weight 378.44 g/mol [2]. This level of structural specification ensures reproducibility in biochemical assays, as even minor modifications (e.g., replacement of the 3-methoxyazetidine with a 3-fluoroazetidine or removal of the 3,4-dimethoxy substitution) are known to profoundly alter hydrogen-bond acceptor/donor profiles and thus binding kinetics [3].

Chemical Identification Structure-Activity Relationship Procurement Specification

Predicted Physicochemical Property Profile for Drug-Likeness Assessment

Computational property prediction indicates that the compound satisfies Lipinski's Rule of Five: molecular weight 378.44 g/mol, predicted logP approximately 2.8, and 5 hydrogen bond acceptors [1]. This profile aligns with CNS drug-like space, in contrast to the simpler N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide analog (MW ~332 g/mol) which lacks the 3,4-dimethoxy substitution and therefore presents a different lipophilicity and hydrogen-bonding capacity [2]. The 3-methoxyazetidine ring is a metabolically stable bioisostere for piperidine and pyrrolidine groups, potentially reducing N-dealkylation pathways that commonly degrade in vivo performance of saturated N-heterocycles [3].

Drug-Likeness Lipinski's Rules Physicochemical Properties

Patent Landscape Association with Fascin Inhibition Programs

Chemical vendors have associated this compound with patent application US-20170158692-A1, titled 'Compounds and methods for inhibiting fascin' [1]. Fascin is an actin-bundling protein implicated in tumor invasion and metastasis, and its inhibition is a validated strategy in oncology research [2]. While the specific activity of this compound against fascin has not been publicly disclosed, its listing alongside this patent suggests it may serve as a structural analog in fascin-related drug discovery programs. Competing fascin inhibitors, such as NP-G2-044 (IC50 ~2 μM in cell-based assays), provide a performance benchmark against which any future data for this compound should be compared [3].

Fascin Inhibitor Cancer Metastasis Patent Activity

Recommended Application Scenarios for 3,4-Dimethoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide (CAS 2034423-58-8) Based on Available Evidence


Chemical Probe Development in Kinase or Fascin-Related Oncology Research

Given the structural association with benzenesulfonamide-based kinase inhibitors and the patent linkage to fascin inhibition [1], this compound is best positioned as a starting point for structure-activity relationship (SAR) studies in oncology target discovery. Researchers should characterize its enzymatic and cellular potency against specific kinases or fascin in parallel with close analogs (e.g., 4-cyano-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide) to establish differential selectivity profiles [2].

Metabolic Stability Assessment of 3-Methoxyazetidine Bioisosteres

The 3-methoxyazetidine moiety is recognized as a metabolically stable alternative to piperidine and pyrrolidine groups in drug design [1]. Procurement of this compound is appropriate for comparative in vitro microsomal or hepatocyte stability studies aimed at quantifying the effect of this substitution on oxidative metabolism relative to matched analogs bearing traditional saturated N-heterocycles [2].

Crystallography and Biophysical Binding Studies

The compound's defined stereochemistry and hydrogen-bonding motif, established by its IUPAC specification [1], make it suitable for co-crystallography or surface plasmon resonance (SPR) experiments to map binding interactions with purified protein targets. Its moderate molecular weight (378.44 g/mol) and predicted solubility profile facilitate preparation of concentrated stock solutions required for biophysical assays [3].

Quote Request

Request a Quote for 3,4-dimethoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.